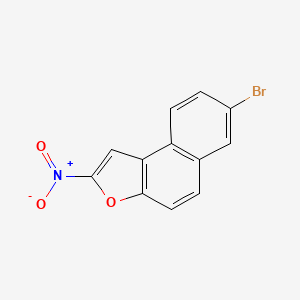

7-Bromo-2-nitronaphtho(2,1-b)furan

Description

Structural Framework Analysis

The naphtho(2,1-b)furan core structure consists of a naphthalene ring system fused with a furan ring, creating a tricyclic aromatic framework. The base naphtho[2,1-b]furan molecule, with molecular formula C12H8O and molecular weight 168.19 grams per mole, serves as the parent structure for the brominated and nitrated derivative under investigation. The furan ring incorporation introduces an oxygen heteroatom that significantly influences the electronic distribution and chemical reactivity of the entire molecular system.

The International Chemical Identifier representation for the parent naphtho[2,1-b]furan structure is InChI=1S/C12H8O/c1-2-4-10-9(3-1)5-6-12-11(10)7-8-13-12/h1-8H, while the corresponding International Chemical Identifier Key reads MFMVRILBADIIJO-UHFFFAOYSA-N. These standardized identifiers provide unambiguous molecular representation for computational and database applications.

Properties

CAS No. |

75965-73-0 |

|---|---|

Molecular Formula |

C12H6BrNO3 |

Molecular Weight |

292.08 g/mol |

IUPAC Name |

7-bromo-2-nitrobenzo[e][1]benzofuran |

InChI |

InChI=1S/C12H6BrNO3/c13-8-2-3-9-7(5-8)1-4-11-10(9)6-12(17-11)14(15)16/h1-6H |

InChI Key |

UZCBYLGIIOCMPM-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=CC3=C2C=C(O3)[N+](=O)[O-])C=C1Br |

Canonical SMILES |

C1=CC2=C(C=CC3=C2C=C(O3)[N+](=O)[O-])C=C1Br |

Other CAS No. |

75965-73-0 |

Synonyms |

2-nitro-7-bromonaphtho(2.1-b)furan R 7160 R7160 |

Origin of Product |

United States |

Preparation Methods

Bromination of Naphtho[2,1-b]furan Precursors

Bromination at the 7-position is typically achieved via electrophilic aromatic substitution. Key methods include:

Direct Bromination Using Br₂/Acetic Acid

Ethyl naphtho[2,1-b]furan-2-carboxylate undergoes bromination in glacial acetic acid at 0–5°C to yield 8-bromo derivatives. Adapting this for 7-bromo products requires steric or electronic directing groups. For example:

Catalytic Bromination

Palladium catalysts (e.g., PdCl₂/XantPhos) enable regioselective bromination, though this is less common for naphthofurans.

Nitration Strategies

Nitration at the 2-position is achieved using mixed acid (H₂SO₄/HNO₃):

Direct Nitration of Brominated Intermediates

Sequential Bromination-Nitration

A two-step approach improves regiocontrol:

Alternative Routes: Multicomponent Reactions

One-pot reactions using β-naphthol, arylglyoxals, and Meldrum’s acid generate naphthofuran cores, but bromo/nitro substituents require post-synthetic modification.

Optimization and Challenges

Regioselectivity Control

Reaction Conditions

| Step | Reagents/Conditions | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Bromination | Br₂, CH₃COOH | 0–5°C | 3 hr | 70–85 |

| Nitration | HNO₃/H₂SO₄ (1:2) | 0–10°C | 3 hr | 65–75 |

Spectroscopic Validation

-

¹H NMR : Aromatic protons appear as multiplet (δ 7.2–8.5 ppm). Bromo and nitro groups deshield adjacent protons.

-

IR : NO₂ asymmetric stretch (~1520 cm⁻¹), C-Br stretch (~600 cm⁻¹).

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Direct Bromination | High yield, simple setup | Limited regiocontrol |

| Catalytic Bromination | Improved selectivity | Requires specialized catalysts |

| Sequential Nitration | Compatible with brominated products | Harsh acidic conditions |

Chemical Reactions Analysis

Key Steps:

-

Bromination :

-

Bromine is introduced at the 7-position using bromine in glacial acetic acid under controlled conditions (0–5°C). This step is critical for directing subsequent functionalization .

-

Example:

Reaction of 2-benzoyl-3-chloroacetamidonaphtho[2,1-b]furan with bromine in acetic acid yields 8-bromo derivatives .

-

-

Nitration :

-

A nitrating mixture (HNO₃/H₂SO₄) introduces the nitro group at the 2-position. The electron-withdrawing bromine group facilitates electrophilic substitution at the adjacent position .

-

Example:

Nitration of 7-bromo precursors generates 7-bromo-2-nitronaphtho[2,1-b]furan with yields dependent on reaction time and temperature .

-

Nitro Group Reduction

The nitro group undergoes reduction to form amines, enabling further derivatization:

-

Catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction (e.g., Fe/HCl) converts the nitro group to an amine, producing 7-bromo-2-aminonaphtho[2,1-b]furan .

Bromine Displacement Reactions

The bromine atom participates in nucleophilic aromatic substitution (NAS) or coupling reactions:

-

Suzuki Coupling :

-

Nucleophilic Substitution :

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

-

Reaction with malononitrile or α-cyanocinnamonitriles forms pyridine or thiophene-fused derivatives .

Antimicrobial Derivatives

-

Alkylation or acylation of the amine group (post nitro reduction) yields compounds with significant activity against S. aureus and E. coli .

-

Example:

N-(2-benzoyl-8-bromonaphtho[2,1-b]furan-1-yl)-2-chloroacetamide shows MIC values of 12.5 µg/mL against Gram-positive bacteria .

Mutagenicity Studies

-

The nitro group contributes to genotoxicity via metabolic activation. In E. coli, it induces G:C→T:A transversions and frameshift mutations, highlighting its DNA-damaging potential .

Table 1: Reaction Conditions for Key Transformations

Table 2: Antimicrobial Activity of Derivatives

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |

|---|---|---|

| N-(2-benzoyl-8-bromo derivative) | 12.5 | 25.0 |

| Ethyl 3-amino-2-carboxylate derivative | 25.0 | 50.0 |

Mechanistic Insights

Scientific Research Applications

Synthesis and Structural Characteristics

7-Bromo-2-nitronaphtho(2,1-b)furan can be synthesized through various chemical methods, including the oxidation of related naphthofuran compounds. The molecular structure typically features a bromine atom and a nitro group attached to the naphtho-furan framework, which contributes to its biological activity.

Key Structural Features:

- Molecular Formula : C12H7BrN2O2

- Molecular Weight : 293.1 g/mol

- Functional Groups : Nitro group (-NO2), Bromine atom (Br)

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antibacterial properties. Studies indicate effectiveness against various drug-resistant bacteria, making it a candidate for developing new antibiotics.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Acinetobacter baumannii | 32 µg/mL |

| This compound | Klebsiella pneumoniae | 16 µg/mL |

Anticancer Properties

The compound has been investigated for its cytotoxic effects on various cancer cell lines. For instance, studies have shown that it induces apoptosis in MCF-7 breast cancer cells.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MCF-7 | 4.06 | 7.33 |

| HeLa | 5.25 | 6.10 |

Mechanistic studies indicate that the compound may induce cell cycle arrest at the G2/M phase and modulate the expression of key proteins involved in apoptosis.

Fluorescent Probes

The unique structural features of this compound allow it to act as a fluorescent probe in biochemical assays. Its fluorescence properties make it useful for detecting specific biomolecules in cellular environments.

Case Study 1: Antibacterial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antibacterial activity of various nitro-containing naphthofurans, including this compound. The results indicated that this compound exhibited potent activity against multi-drug resistant strains of bacteria, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Activity

In a recent investigation into the anticancer effects of naphthofuran derivatives, researchers found that treatment with this compound resulted in significant apoptosis in breast cancer models. The study highlighted its mechanism involving the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins .

Mechanism of Action

The mechanism of action of R7160 involves its interaction with specific molecular targets and pathways. The bromine and nitro groups in the compound can participate in various biochemical reactions, influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Modifications

Key structural analogues differ in substituents at positions 2 and 7, significantly altering their physicochemical and biological properties:

Key Observations:

- Nitro Group (Position 2): Essential for mutagenic and carcinogenic activities. Its electron-withdrawing nature increases reactivity with DNA .

- Position 7 Substituents:

Mutagenicity and Carcinogenicity:

- 7-Bromo-2-nitronaphtho[2,1-b]furan (Compound D): Exhibits lower mutagenicity in vitro (micronucleus and sister chromatid exchange assays) compared to R7000 and Compound C.

- R7000: Extremely potent mutagen, forming stable DNA adducts via nitroreduction and oxidative metabolism .

- Compound C (2-Nitronaphtho[2,1-b]furan): Highest in vivo carcinogenic activity in skin tests, attributed to unimpeded metabolic activation at position 7 .

Antimicrobial Activity:

Metabolic Pathways

- 7-Bromo-2-nitronaphtho[2,1-b]furan: Bromine at position 7 likely directs metabolism away from the benzene ring, reducing toxic quinone formation compared to methoxy-substituted analogues .

- R7000: Undergoes extensive oxidative metabolism, yielding metabolites like 7-hydroxy-2-nitro-naphtho[2,1-b]furan-6,9-dione, which contribute to DNA damage .

Biological Activity

7-Bromo-2-nitronaphtho(2,1-b)furan is a compound of significant interest due to its potential biological activities, particularly in the context of antimicrobial and mutagenic properties. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and implications for drug development.

- Molecular Formula : C12H6BrNO3

- Molecular Weight : 292.08 g/mol

- CAS Number : 75965-73-0

- IUPAC Name : 7-bromo-2-nitrobenzo[e]benzofuran

This compound exhibits its biological activity primarily through interactions with cellular targets that influence various biochemical pathways. The presence of bromine and nitro groups allows for participation in redox reactions, which can lead to oxidative stress in microbial cells, particularly Mycobacterium tuberculosis.

Key Mechanisms:

- Nitroreductase Activation : The compound acts as a prodrug that requires enzymatic activation by nitroreductases such as Mrx2 in M. tuberculosis, leading to the production of reactive intermediates that are toxic to bacterial cells .

- Induction of Stress Responses : Treatment with this compound induces the SigH stress response pathway in M. tuberculosis, enhancing the bactericidal effect against both replicating and non-replicating bacterial forms .

- Genotoxicity : The compound has been shown to induce mutations in bacterial systems, specifically through mechanisms involving SOS response pathways that lead to DNA damage and subsequent mutagenesis .

Antimicrobial Activity

Research indicates that this compound demonstrates potent bactericidal activity against M. tuberculosis. In vitro studies have shown effective killing of both actively replicating and dormant bacterial cells within macrophages, suggesting its potential as an anti-tuberculosis agent .

Mutagenicity Studies

Studies involving the mutagenic potential of this compound reveal that it can induce significant genetic alterations in bacterial models such as E. coli. The primary mutations observed include G:C to T:A transversions and single-base frameshifts, highlighting its capacity to disrupt genetic integrity .

Study on Mycobacterium tuberculosis

A detailed investigation into the effects of this compound on M. tuberculosis highlighted its ability to activate the Mrx2 nitroreductase pathway. This activation leads to the generation of nitric oxide (NO), which is crucial for the compound's bactericidal action against non-replicating bacteria .

| Study Parameter | Findings |

|---|---|

| Bacterial Strain | Mycobacterium tuberculosis |

| Mechanism | SigH/Mrx2 stress response pathway activation |

| Bactericidal Effect | Effective against replicating and non-replicating forms |

| Resistance Mutations | Found in mrx2 and sigH genes |

Genotoxicity Assessment

In a study assessing the genotoxicity of related compounds (e.g., R7000), it was found that exposure led to significant increases in mutation frequency in mammalian cell lines and animal models. The results indicated a strong correlation between dose and mutagenic effect, reinforcing concerns about the safety profile of nitro derivatives like this compound .

| Dose (mg/day) | Mutation Frequency (MF) | Observations |

|---|---|---|

| 0.05 | 1.5-fold | Increased MF observed |

| 0.1 | 1.8-fold | Significant increase |

| 0.5 | 5.4-fold | Maximum observed mutagenicity |

Q & A

Q. What are the most efficient synthetic routes for 7-Bromo-2-nitronaphtho[2,1-b]furan?

A one-step multicomponent reaction involving Meldrum’s acid, aryl aldehydes, and β-naphthol in the presence of triethylamine (Et₃N) has been optimized for synthesizing naphtho[2,1-b]furan derivatives. This method avoids expensive catalysts and chromatographic purification, achieving high yields (85–95%) and scalability . Characterization via -NMR, -NMR, IR spectroscopy, and elemental analysis confirms structural integrity.

Q. How is the crystal structure of 7-Bromo-2-nitronaphtho[2,1-b]furan derivatives resolved?

Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is commonly used. For example, the title compound 7-Bromo-1-(4-methylphenyl)-2-(methylsulfinyl)naphtho[2,1-b]furan crystallizes in a monoclinic system (space group P2₁/c), with interplanar π-π interactions (3.563 Å) stabilizing the lattice . ORTEP-3 graphical interfaces aid in visualizing thermal ellipsoids and molecular packing .

Q. What bacterial assays are suitable for preliminary genotoxicity screening?

The Salmonella/histidine reverse mutation assay (Ames test) and SOS chromotest (E. coli SOS induction) are standard. For example, 2-nitroanthrafurans like R7000 (a structural analog) show dose-dependent mutagenicity in umuC+ strains, with G:C→T:A transversions dominating in SOS-activated contexts .

Advanced Research Questions

Q. How does the umuC gene influence mutagenic pathways of nitro-naphthofurans?

In umuC+ E. coli, 7-methoxy-2-nitronaphtho[2,1-b]furan (R7000) induces G:C→T:A transversions (38% of substitutions) at consensus sequences like 5’-TGGCG-3’, suggesting error-prone repair of apurinic (AP) sites. umuC-deficient strains shift to G:C→C:G transversions, implicating UmuD’₂C in bypassing bulky adducts . Frameshifts (-1) in homopolymeric G/C runs further indicate strand slippage during replication.

Q. What metabolic pathways degrade 7-substituted nitro-naphthofurans in vivo?

Rat liver microsomes metabolize R7000 via three pathways:

Q. How do substituents at the 1- and 2-positions affect π-π stacking in crystal lattices?

In 7-Bromo-1-(4-chlorophenylsulfanyl)-2-phenylnaphtho[2,1-b]furan, the sulfanyl group creates an 83.34° dihedral angle with the naphthofuran plane. Aryl-aryl interactions between furan rings (Cg1–Cg2 distance: 3.756 Å) and C–Cl···π contacts (3.505 Å) stabilize the triclinic lattice (P1 space group) .

Q. Can computational methods predict the mutagenic hotspots of nitro-naphthofurans?

Molecular dynamics simulations of DNA adducts (e.g., R7000-bound dG) reveal preferential intercalation at guanine-rich regions. QM/MM studies show nitro-reduction intermediates (e.g., hydroxylamines) forming covalent bonds with N7 of guanine, consistent with experimental mutation spectra .

Methodological Considerations

- Synthesis Optimization : Monitor reaction progress via TLC and optimize stoichiometry to minimize byproducts (e.g., dihydrofuran intermediates) .

- Crystallography : Use SADABS for absorption correction and SHELXL for anisotropic refinement of Br and S atoms .

- Genotoxicity Assays : Include umuC+ and umuC- strains to differentiate SOS-dependent vs. SOS-independent mutagenesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.